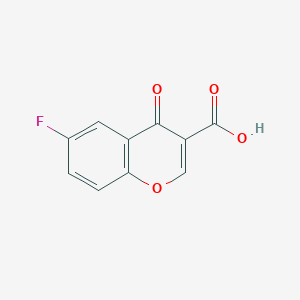

6-Fluorochromone-3-carboxylic acid

説明

Historical Context and Evolution of Chromone (B188151) Derivatives in Medicinal and Synthetic Chemistry

The journey of chromone chemistry is a rich narrative that begins with nature and evolves through the ingenuity of synthetic chemists.

The history of chromones is deeply rooted in the study of natural products. nih.gov These compounds are widely distributed in the plant kingdom, as well as in fungi and bacteria. nih.govelsevierpure.com One of the earliest and most significant naturally occurring chromones to be studied is Khellin . wikipedia.orgpatsnap.com Extracted from the seeds of the Ammi visnaga plant, a herb used in traditional Egyptian medicine for various ailments, Khellin's structure as a furanochromone derivative was elucidated, paving the way for understanding this class of compounds. wikipedia.orgtaylorandfrancis.commdpi.com Its historical use as a smooth muscle relaxant, particularly as a vasodilator and bronchodilator, highlighted the therapeutic potential of the chromone scaffold. taylorandfrancis.compatsnap.com The discovery and study of Khellin and other natural chromones like aloesin (B1665252) from the Aloe genus spurred further investigation into their biological activities and the structure-activity relationships that govern them. mdpi.com

The growing interest in the pharmacological properties of chromones necessitated the development of efficient synthetic routes to access the core structure and its analogues. ijmrset.com Early methods often required harsh conditions and gave low yields. ijrpc.com Over time, more sophisticated and versatile strategies have been developed.

A common and powerful method for constructing the chromone framework is the Vilsmeier-Haack reaction . This reaction typically involves the formylation of activated aromatic compounds, and in the context of chromone synthesis, it is often used to prepare 3-formylchromones from the corresponding o-hydroxyacetophenones. sciforum.netresearchgate.netresearchgate.netscite.ai These 3-formylchromones are key intermediates that can be further modified.

Another significant advancement involves the cyclization of various precursors. For instance, the Baker-Venkataraman rearrangement allows for the formation of a 1,3-diketone intermediate which can then undergo acid-catalyzed cyclization to form the chromone ring. ijmrset.comijrpc.com Modern methods continue to evolve, employing palladium-catalyzed carbonylative cyclizations and other transition-metal-catalyzed reactions to afford chromones with high efficiency and selectivity under milder conditions. organic-chemistry.org

Within the broader family of chromones, those bearing a carboxylic acid group at the 3-position have proven to be exceptionally useful synthetic intermediates. The oxidation of the readily accessible 3-formylchromones provides a direct route to chromone-3-carboxylic acids . semanticscholar.org This transformation is crucial as the carboxylic acid group serves as a versatile handle for a variety of subsequent chemical modifications.

For example, chromone-3-carboxylic acid can be readily converted into amides, esters, and other derivatives, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. semanticscholar.orgsigmaaldrich.com This versatility has been exploited in the synthesis of a wide range of compounds with potential biological activities. nih.govresearchgate.net The ability to easily functionalize the C-3 position makes chromone-3-carboxylic acid a valuable scaffold for creating libraries of compounds for drug discovery and other applications. researchgate.net

Significance of Fluorine Substitution in Chromone Chemistry

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. This is particularly true in the context of aromatic systems like the chromone scaffold.

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts strong electronic effects. csbsju.edu It has a powerful electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. chemistrysteps.com This is a through-bond effect that can significantly influence the reactivity of the molecule. stackexchange.com

Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R or +M effect). khanacademy.org However, for halogens, the inductive effect generally outweighs the resonance effect. brainly.inquora.combrainly.in This net electron-withdrawing character generally deactivates the aromatic ring towards electrophilic substitution. csbsju.edu Conversely, this property can stabilize intermediates in nucleophilic aromatic substitution reactions, sometimes leading to increased reactivity at specific positions. stackexchange.com The introduction of fluorine can thus fine-tune the electronic nature of the chromone ring, altering its reactivity and interaction with biological targets. acs.orgnih.gov In some specific contexts of electrophilic aromatic substitution, fluorine has even been shown to have an activating effect. acs.org

In medicinal chemistry, the strategic replacement of one atom or group with another that has similar size, shape, and electronic properties is a concept known as bioisosterism . sci-hub.se Fluorine has emerged as a premier bioisostere, particularly as a replacement for hydrogen or a hydroxyl group. tandfonline.comselvita.comacs.org

The van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning its substitution often causes minimal steric perturbation. sci-hub.se However, its distinct electronic properties can lead to significant improvements in a drug candidate's profile. nih.gov For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. The strong carbon-fluorine bond is resistant to metabolic cleavage. Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. selvita.comacs.org Its ability to modulate the pKa of nearby acidic or basic centers is another critical feature exploited in drug design. tandfonline.com The unique properties of fluorine make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. acs.org

Strategic Placement of Fluorine at the C-6 Position in Chromone-3-carboxylic Acid

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. mdpi.comnumberanalytics.com Placing a fluorine atom at the C-6 position of the chromone-3-carboxylic acid scaffold is a deliberate and strategic modification. This position is part of the benzo portion of the fused ring system.

The strategic advantages of this specific fluorination include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its placement on the aromatic ring significantly alters the molecule's electronic distribution. This can influence the acidity of the carboxylic acid, the reactivity of the chromone core, and the non-covalent interactions the molecule can form with biological targets. nih.gov

Metabolic Stability: The C-6 position can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a fluorine atom at this site can block this metabolic pathway, thereby increasing the compound's in vivo half-life and bioavailability. mdpi.com

Enhanced Binding Affinity: The C-F bond can participate in favorable interactions within protein binding sites, including dipole-dipole interactions and the formation of orthogonal multipolar interactions with backbone amides, potentially leading to enhanced binding potency and selectivity. nih.gov

Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes. numberanalytics.com

Theoretical studies, such as Density Functional Theory (DFT), have shown that substituents on the chromone ring significantly impact the molecule's properties. While electron-donating groups at the C-6 position have been shown to increase fluorescence quantum yield, the strategic placement of an electron-withdrawing fluorine atom is key for tuning the molecule for specific applications, such as pharmaceutical development where metabolic stability and binding are paramount. nih.govresearchgate.net

Research Landscape of 6-Fluorochromone-3-carboxylic Acid: Current Trajectories and Future Directions

The research surrounding this compound is primarily driven by its utility as a versatile chemical intermediate. Its unique combination of a fluorinated chromone core and a reactive carboxylic acid handle makes it a valuable precursor for more complex molecules with tailored properties.

Overview of Established Research Domains Utilizing this compound

Current research extensively utilizes this compound in several well-defined areas:

Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of potential therapeutic agents. chemimpex.com It is particularly noted for its use in developing novel anti-inflammatory and anticancer compounds. chemimpex.com The typical synthetic route involves converting the carboxylic acid to an acid chloride, which is then reacted with various amines to produce a library of 6-fluorochromone-3-carboxamides. researchgate.net These amides are then screened for biological activity.

Fluorescent Probes: The inherent fluorescence of the chromone scaffold, which can be modulated by substituents, makes it a candidate for developing fluorescent probes. This compound serves as a building block for creating probes used in bioimaging and cellular studies to help visualize biological processes. chemimpex.comnih.gov

Organic and Materials Chemistry: Beyond biological applications, this compound is a reagent in organic reactions for creating advanced materials. chemimpex.com Its defined structure and reactivity allow for selective functionalization, a crucial aspect of designing targeted therapies and novel materials. chemimpex.com

A common synthetic pathway to access this compound starts from the corresponding 6-fluoro-3-formylchromone, which is then oxidized to the carboxylic acid. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 71346-17-3 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₅FO₄ | sigmaaldrich.com |

| Molecular Weight | 208.14 g/mol | sigmaaldrich.com |

| Appearance | White crystalline solid | chemicalbook.com |

| Melting Point | 234-238 °C | sigmaaldrich.com |

This is an interactive data table. Click on the headers to sort.

Identification of Emerging Research Frontiers and Under-explored Applications

While established in several fields, the potential of this compound extends to emerging areas of chemical research:

Multi-Target Ligand Development: There is a growing trend in drug discovery to design single molecules that can interact with multiple biological targets to treat complex diseases like cancer or neurodegenerative disorders. The chromone scaffold is already being explored for this purpose, and the specific properties conferred by the C-6 fluorine make this compound an attractive starting point for creating such hybrid molecules. mdpi.com

Positron Emission Tomography (PET) Imaging Agents: The use of fluorine-18 (B77423) (¹⁸F) is central to PET imaging, a powerful non-invasive diagnostic tool. numberanalytics.comnih.gov There is an opportunity to develop synthetic routes to incorporate ¹⁸F into the 6-position of the chromone scaffold, starting from appropriate precursors. This would enable the creation of novel PET tracers for imaging specific biological targets, with the chromone core directing the molecule's biological interactions. nih.gov

Advanced Fluorophores: Research into the photophysical properties of fluorinated chromones is ongoing. By systematically modifying the structure of this compound, new fluorescent dyes with enhanced quantum yields, photostability, and sensitivity to specific microenvironments could be developed for advanced sensing and imaging applications. nih.gov

Theoretical Frameworks Guiding Contemporary Research on Fluorinated Chromones

Modern research on this compound and related compounds is heavily supported by theoretical and computational chemistry. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools used to model and predict the behavior of these molecules. d-nb.infonih.gov

These theoretical frameworks provide critical insights into:

Molecular Geometry and Stability: DFT calculations can accurately predict the three-dimensional structure of fluorinated chromones and their relative stabilities. d-nb.info

Electronic Properties: These methods are used to calculate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the energy gap between them. researchgate.net This information is crucial for understanding the molecule's reactivity and its potential as an electronic material.

Spectroscopic Analysis: Theoretical calculations help in the interpretation of experimental spectroscopic data, such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra. d-nb.info

Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and predict the most likely products of a chemical transformation, aiding in the design of efficient synthetic routes.

Biological Activity Prediction: By calculating properties like the molecular electrostatic potential map, researchers can predict how a molecule will interact with biological targets. researchgate.net Docking studies, which are often guided by DFT-derived parameters, simulate the binding of the molecule into the active site of a protein, helping to rationalize its biological activity and guide the design of more potent derivatives. d-nb.info

For fluorinated chromones specifically, these theoretical studies are invaluable for understanding how the fluorine atom perturbs the electronic structure and influences the molecule's fluorescent and biological properties, thereby guiding the rational design of new compounds. nih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

6-fluoro-4-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSNAYJWUMOGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399266 | |

| Record name | 6-Fluorochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71346-17-3 | |

| Record name | 6-Fluorochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluorochromone 3 Carboxylic Acid and Its Analogs

Established Synthetic Pathways to 6-Fluorochromone-3-carboxylic Acid

The predominant and well-established method for synthesizing this compound is a multi-step process that begins with substituted phenols. This pathway involves a series of classical organic reactions to construct the chromone (B188151) ring system and subsequently introduce the carboxylic acid functionality at the 3-position.

Multi-Step Synthesis from Substituted Phenols

This synthetic route is a sequential process involving the formation of key intermediates to build the final chromone structure.

The initial step in this synthesis involves the conversion of a substituted phenol (B47542), specifically p-fluorophenol, into its corresponding phenyl acetate (B1210297) derivative. This is typically achieved through an esterification reaction. A common method involves reacting the phenol with acetic anhydride (B1165640). researchgate.net Alternatively, acetyl chloride can be used as the acylating agent in a suitable solvent like cyclohexane. google.com This reaction lays the groundwork for the subsequent intramolecular rearrangement.

The phenyl acetate intermediate undergoes a Fries rearrangement to yield a 2-hydroxyacetophenone (B1195853) derivative. researchgate.netresearchgate.net This reaction is a classic method for the ortho- and para-acylation of phenols. The rearrangement is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under thermal conditions. researchgate.netresearchgate.netgoogle.com The reaction can also be promoted by other acids like hydrofluoric acid (HF), boron trifluoride (BF₃), titanium(IV) chloride (TiCl₄), or tin(IV) chloride (SnCl₄). researchgate.net The result of this step is the formation of 4-fluoro-2-hydroxyacetophenone, a crucial precursor for the chromone ring. researchgate.net Recent research has also explored mechanochemical approaches to the Fries rearrangement, which can offer advantages in terms of reaction time and solvent use. chemrxiv.orgnih.gov

The 2-hydroxyacetophenone derivative is then subjected to a Vilsmeier-Haack reaction to form the corresponding chromone-3-carbaldehyde. semanticscholar.orgsciforum.net This formylation reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgjk-sci.com The electron-rich nature of the phenol derivative makes it a suitable substrate for this electrophilic substitution reaction. chemistrysteps.comwikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org This step is critical for introducing the carbon atom that will become part of the carboxylic acid group. The resulting product is 6-fluorochromone-3-carbaldehyde. semanticscholar.orgsigmaaldrich.comsigmaaldrich.com

The final step in this established pathway is the oxidation of the chromone-3-carbaldehyde to the desired this compound. semanticscholar.org Various oxidizing agents can be employed for this transformation. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) and a scavenger like sulfamic acid in a mixed solvent system such as dichloromethane-water. semanticscholar.org Other chromium-based oxidizing agents, such as chromic acid (H₂CrO₄) generated from reagents like potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in the presence of an acid, can also be used to convert aldehydes to carboxylic acids. masterorganicchemistry.comlibretexts.org

Table 1: Key Intermediates and Reactions in the Multi-Step Synthesis

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| 1 | p-Fluorophenol | Acetic anhydride or Acetyl chloride | 4-Fluorophenyl acetate | Esterification |

| 2 | 4-Fluorophenyl acetate | Aluminum chloride (AlCl₃) | 4-Fluoro-2-hydroxyacetophenone | Fries Rearrangement |

| 3 | 4-Fluoro-2-hydroxyacetophenone | DMF, POCl₃ | 6-Fluorochromone-3-carbaldehyde | Vilsmeier-Haack Formylation |

| 4 | 6-Fluorochromone-3-carbaldehyde | Sodium chlorite (NaClO₂) | This compound | Oxidation |

Alternative Synthetic Routes and Methodological Innovations

While the multi-step synthesis from substituted phenols is well-established, researchers have explored alternative pathways and innovations to improve efficiency and yield. One alternative approach involves the synthesis of a chromone-3-carbonitrile intermediate from the corresponding 2-hydroxyacetophenone, which can then be hydrolyzed to the carboxylic acid. semanticscholar.orgresearchgate.net However, this hydrolysis step can sometimes prove challenging. semanticscholar.org

Another reported method for a related compound, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, involves the treatment of 4-fluoro-2-acetyl phenol with diethyl oxalate, which accomplishes acylation, cyclization, and hydrolysis in a single step. researchgate.net Additionally, a method starting from p-fluorophenol and dimethyl acetylenedicarboxylate (B1228247) has been disclosed, which proceeds through addition, hydrolysis, and cyclization to form a chromone-2-carboxylic acid derivative, which is then hydrogenated. google.com

Recent advancements in catalysis have also influenced chromone synthesis. For instance, the use of palladium catalysts in cyclocarbonylation reactions of o-iodophenols with terminal acetylenes provides a route to chromone derivatives. organic-chemistry.org Furthermore, heteropolyacids have been investigated as reusable and environmentally friendly catalysts for the cyclization step in the synthesis of substituted chromones. researchgate.net These methodological innovations aim to provide more sustainable and efficient routes to this important class of compounds.

Ring Closure Reactions for Chromone Core Formation

The formation of the bicyclic chromone ring system is a critical step in the synthesis. A prevalent method begins with substituted 2-hydroxyacetophenones. The Vilsmeier-Haack formylation is a common strategy to introduce the necessary carbon atoms for the pyrone ring. semanticscholar.orgresearchgate.net This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to create an electrophilic species that formylates the starting phenol, leading to the formation of a chromone-3-carbaldehyde intermediate after cyclization. researchgate.net

Various catalysts can be employed to facilitate the ring closure step. ijrpc.com While some reactions proceed under specific conditions without a dedicated catalyst, others utilize agents like polyphosphoric acid, phosphorus oxychloride, or triflic anhydride to promote the cyclization. ijrpc.com The choice of catalyst often depends on the specific substrates and desired reaction conditions. For instance, polyphosphoric acid is suitable for the cyclization of phenolic hydroxyl side chains containing a carboxylic acid. ijrpc.com

The table below summarizes common catalytic approaches for chromone ring closure.

Interactive Table: Catalysts in Chromone Ring Closure

| Catalyst | Precursor Type | Typical Conditions | Notes |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | Phenols with carboxylic acid side chains | Heating | Effective for certain phenolic acids. ijrpc.com |

| Phosphorus Oxychloride (POCl₃) | Phenolic compounds and carbonyl compounds | Reflux | Widely used, can act as both catalyst and reagent. ijrpc.com |

| Triflic Anhydride | General chromone synthesis | Not specified | Highly effective but expensive, limiting practical application. ijrpc.com |

Carboxylation Strategies at the C-3 Position

Once the chromone-3-carbaldehyde is formed, the next key transformation is the oxidation of the aldehyde group to a carboxylic acid. The Pinnick oxidation is a highly effective method for this step, utilizing sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger like sulfamic acid. semanticscholar.org This method is known for its mild conditions and good yields, successfully converting various substituted chromone-3-carbaldehydes into their corresponding carboxylic acids. semanticscholar.orgresearchgate.net In one reported synthesis of this compound, this oxidation step yielded 53-61%. researchgate.net

Alternative strategies for introducing the carboxyl group exist. One patented method involves a Wittig reaction with tert-butoxycarbonylmethylene triphenylphosphorane, followed by de-esterification under acidic conditions to remove the tert-butyl group and yield the final carboxylic acid. google.com Another advanced approach involves palladium-catalyzed carbonylative cross-coupling reactions on 3-halochromones to form chromone-3-carboxamides, which could then be hydrolyzed to the target carboxylic acid. acs.org

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination

The introduction of a fluorine atom onto the benzene (B151609) ring of the chromone scaffold can be achieved at different stages of the synthesis. Often, the most practical approach is to start with a commercially available, pre-fluorinated precursor, such as 2'-hydroxy-5'-fluoroacetophenone for the synthesis of this compound. researchgate.net

However, direct fluorination of an existing chromone ring is also possible. The two main strategies for this are electrophilic and nucleophilic fluorination. wikipedia.orgalfa-chemistry.com

Electrophilic Fluorination : This method involves reacting a nucleophilic carbon center (such as an electron-rich aromatic ring) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, safe, and effective for this purpose. wikipedia.orgalfa-chemistry.com These N-F reagents are designed with electron-withdrawing groups attached to the nitrogen to reduce the electron density on the fluorine atom, making it electrophilic. wikipedia.org

Nucleophilic Fluorination : This approach uses a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the substrate. alfa-chemistry.com While common for aliphatic compounds, it is less straightforward for direct fluorination of aromatic rings unless an activating group or a specific mechanism like the Sandmeyer reaction is involved.

The following table compares common electrophilic and nucleophilic fluorinating agents.

Interactive Table: Comparison of Fluorinating Agents

| Type | Agent Name | Abbreviation | Notes |

|---|---|---|---|

| Electrophilic | Selectfluor | F-TEDA-BF₄ | Cationic N-F reagent, highly selective and stable. wikipedia.orgalfa-chemistry.comnih.gov |

| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | A neutral N-F reagent, effective and commonly used. wikipedia.orgalfa-chemistry.com |

| Nucleophilic | Potassium Fluoride | KF | Cost-effective but highly basic. alfa-chemistry.com |

Synthesis of Related Chromone-3-carboxylic Acid Derivatives with Fluorine at Other Positions

Synthesis of 7-chloro-6-fluorochromone-3-carboxylic acid

The synthesis of 7-chloro-6-fluorochromone-3-carboxylic acid follows a similar pathway to its 6-fluoro analog, with the primary difference being the choice of the starting material. The synthesis would commence with 2'-hydroxy-4'-chloro-5'-fluoroacetophenone. This precursor contains the necessary chloro and fluoro substituents at the correct positions on the aromatic ring.

The subsequent synthetic steps would mirror the established methods:

Vilsmeier-Haack Reaction : The substituted 2-hydroxyacetophenone would undergo a Vilsmeier-Haack reaction with POCl₃ and DMF to yield 7-chloro-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Oxidation : The resulting aldehyde would then be oxidized to the final product, 7-chloro-6-fluorochromone-3-carboxylic acid, likely using the Pinnick oxidation with sodium chlorite and sulfamic acid. semanticscholar.org

Comparative Analysis of Synthetic Challenges and Yields for Isomeric Fluorochromone Carboxylic Acids

The synthesis of different isomers of fluorochromone carboxylic acids (e.g., 5-fluoro, 6-fluoro, 7-fluoro, 8-fluoro) presents varying challenges, primarily related to the availability of starting materials and the electronic effects of the fluorine substituent. The position of the fluorine atom on the initial 2-hydroxyacetophenone can influence the reactivity of the molecule in subsequent steps.

The primary challenges and yield considerations are summarized below.

Interactive Table: Comparative Synthesis of Isomeric Fluorochromone Carboxylic Acids

| Isomer | Starting Material | Synthetic Challenges | Expected Yield Impact |

|---|---|---|---|

| This compound | 2'-Hydroxy-5'-fluoroacetophenone | Starting material is relatively accessible. Fluorine's electronic withdrawal is para to the reaction site of cyclization. | Yields are well-documented (53-61% for oxidation step). researchgate.net |

| 7-Fluorochromone-3-carboxylic acid | 2'-Hydroxy-4'-fluoroacetophenone | Starting material availability may be a limiting factor. Fluorine's inductive effect may influence Vilsmeier-Haack reaction efficiency. | Yields may be comparable to the 6-fluoro isomer, but potentially affected by precursor synthesis costs and efficiency. |

| 8-Fluorochromone-3-carboxylic acid | 2'-Hydroxy-3'-fluoroacetophenone | Proximity of fluorine to the hydroxyl group could lead to intramolecular hydrogen bonding, potentially altering reactivity and leading to side products. | May result in lower yields due to steric hindrance and altered electronic effects during the cyclization step. |

| 5-Fluorochromone-3-carboxylic acid | 2'-Hydroxy-6'-fluoroacetophenone | Significant steric hindrance from the fluorine atom ortho to the hydroxyl group, making the initial Vilsmeier-Haack reaction and subsequent cyclization challenging. | Likely to have the lowest yields among the isomers due to severe steric hindrance. |

Advanced Synthetic Techniques and Catalytic Approaches in Chromone-3-carboxylic Acid Synthesis

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and environmental footprint of chromone-3-carboxylic acid synthesis.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. For the related chromone-2-carboxylic acids, microwave-assisted synthesis has been shown to produce compounds with a high degree of purity, avoiding the need for costly and time-consuming column chromatography. nih.gov This technique is robust and can be applied to create diverse libraries of chromone-based compounds efficiently. nih.gov

Rhodium(III)-Catalyzed C–H Activation : An innovative approach for forming the chromene core involves a rhodium(III)-catalyzed redox-neutral cascade C–H activation/[3 + 3] annulation. acs.org This method allows for the one-pot synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones, demonstrating broad substrate tolerance and good functional group compatibility. acs.org

Palladium-Catalyzed Carbonylation : Palladium catalysts are effective for introducing carbonyl groups. Palladium-catalyzed aminocarbonylation of 3-iodochromone has been used to synthesize a library of chromone-3-carboxamides. acs.orgresearchgate.net This provides an alternative route where the resulting amide can be hydrolyzed to the desired carboxylic acid.

Photoredox Catalysis : Visible-light photoredox catalysis represents a green and sustainable strategy for functionalizing chromone precursors. nih.gov This method uses light as an energy source to drive chemical transformations, offering efficient routes to various substituted chromones from readily available starting materials like 3-halogenchromones or chromone-3-carboxylic acids themselves for further derivatization. nih.gov

Application of Transition Metal Catalysis

Transition metal catalysis offers powerful and versatile tools for the construction of the chromone framework. While direct, high-yield synthesis of this compound using these methods is an area of ongoing research, analogous transformations provide a clear blueprint. Rhodium(III)-catalyzed C-H activation and annulation reactions, for instance, have been effectively used to synthesize 2H-chromene-3-carboxylic acids. acs.org This method involves the reaction of N-phenoxyacetamides with methyleneoxetanones, where a rhodium catalyst facilitates a redox-neutral C-H activation/[3 + 3] annulation cascade. acs.org The process demonstrates broad applicability with various substituted N-phenoxyacetamides, suggesting that a 4-fluoro-N-phenoxyacetamide precursor could similarly yield the desired 6-fluorochromone (B11588) derivative. The reaction is sensitive to solvent choice, with methanol (B129727) generally providing improved yields over other solvents like 1,4-dioxane. acs.org

Another significant transition metal-catalyzed approach is the palladium-catalyzed aminocarbonylation of 3-iodochromones. researchgate.net This reaction uses carbon monoxide as a carbonyl source to introduce a carboxamide group at the C-3 position. While this method produces carboxamides rather than carboxylic acids directly, the transformation highlights a key strategy for functionalizing the C-3 position of the chromone ring, which could be adapted for the synthesis of carboxylic acid derivatives. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl₂]₂ / CsOAc | N-phenoxyacetamides, Methyleneoxetanones | 2H-Chromene-3-carboxylic acids | Redox-neutral C-H activation; [3+3] annulation cascade; Solvent-controlled. acs.org |

| Palladium / Phosphine Ligand | 3-Iodochromone, Amines, Carbon Monoxide | Chromone-3-carboxamides | Aminocarbonylation; High chemoselectivity with secondary amines. researchgate.net |

Photoredox Catalysis for Decarboxylative Transformations

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a mild and powerful strategy for decarboxylative functionalization. While the primary focus is often on synthesis, these methods can also be applied to transform carboxylic acids like this compound into other valuable compounds. The general principle involves the single-electron oxidation of a carboxylate to a carboxyl radical, which then readily extrudes CO₂ to generate a carbon-centered radical. This radical intermediate can be trapped by various reagents to form new bonds.

Several key decarboxylative transformations have been developed using this approach:

Decarboxylative Oxygenation: This process converts a carboxylic acid into a carbonyl compound (ketone or aldehyde) with one fewer carbon atom. princeton.edu The reaction is typically mediated by a photocatalyst in the presence of molecular oxygen. This could potentially convert this compound into 6-fluorochromone.

Decarboxylative Halogenation: Alkyl carboxylic acids can be converted to the corresponding alkyl halides using inexpensive inorganic salts like LiBr or LiCl under photoredox conditions. nih.gov This reaction avoids harsh, stoichiometric oxidants and demonstrates excellent functional group tolerance.

Decarboxylative Cyclization: In a notable application for synthesizing related structures, an iron-catalyzed photoredox decarboxylative radical cyclization has been developed to produce chroman-4-ones from o-(allyloxy)arylaldehydes and alkyl carboxylic acids. acs.org This highlights the potential of using decarboxylation to trigger intramolecular bond formations.

These transformations showcase the versatility of photoredox catalysis in leveraging the carboxylic acid group as a functional handle for diverse molecular modifications. princeton.edunih.gov

| Transformation | Catalyst System | Reagents | Potential Product from this compound |

| Oxygenation | Ru(bpy)₃(PF₆)₂ or Ir-based photocatalyst | Oxygen | 6-Fluorochromone |

| Bromination | Organic photocatalyst (e.g., 4CzIPN) | LiBr | 3-Bromo-6-fluorochromone |

| Chlorination | Dual Photoredox-Copper Catalysis | LiCl | 3-Chloro-6-fluorochromone |

Enantioselective Synthesis Strategies for Chiral Fluorochromone Derivatives

The synthesis of chiral fluorinated chromones is of significant interest due to the role of fluorine in modulating the biological activity of molecules. Several enantioselective strategies have been developed to access these valuable compounds.

A metal-free approach involves the asymmetric hydrogenation of 3-fluorinated chromones using a frustrated Lewis pair (FLP) catalyst, composed of an achiral borane (B79455) and a chiral oxazoline. rsc.orgrsc.org This method provides optically active 3-fluorochroman-4-ones in high yields and with good enantiomeric excess (up to 88% ee). rsc.orgrsc.org

Alternatively, organocatalytic methods have been employed. A tandem intramolecular conjugate addition followed by an electrophilic fluorination, starting from specific alkylidenes and catalyzed by quinidine (B1679956) derivatives, can generate 3-fluorocarboxychromanones with excellent enantioselectivities. nih.gov

| Method | Catalyst/Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Frustrated Lewis Pair (FLP) | 3-Fluorinated Chromones | 3-Fluorochroman-4-ones | Up to 88% rsc.orgrsc.org |

| Tandem Conjugate Addition/Fluorination | Quinidine-derived catalyst | Alkylidenes | 3-Fluorocarboxychromanones | Generally high nih.gov |

| Enzymatic Resolution | Esterases (EstS and EstR) | Methyl 6-fluoro-chroman-2-carboxylate | (S)- and (R)-6-fluoro-chroman-2-carboxylic acid | >99% for (S), 95-96% for (R) rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to design chemical products and processes that are more environmentally benign, are increasingly being applied to the synthesis of complex molecules. sruc.ac.uk For fluorinated chromones, these principles manifest in several ways.

The most prominent example is the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. rsc.org This biocatalytic method presents a green alternative to traditional chemical resolution, which often involves complex procedures, low yields, and polluting reagents. rsc.org The enzymatic process is performed in an aqueous-toluene biphasic system, uses immobilized whole cells, simplifies product recovery, and achieves a high total mole yield (93.5% over ten batches). rsc.org This approach embodies several green chemistry principles, including the use of biocatalysts, high atom economy, and the reduction of hazardous waste.

Sequential Biphasic Batch Resolution of Methyl 6-fluoro-chroman-2-carboxylate rsc.org

| Product | Total Amount Obtained (10 batches) | Average Enantiomeric Excess (ee) | Total Time | Total Mole Yield |

| (S)-FCCA | 229.3 mM | 96.9% | 40 h | 93.5% |

| (R)-FCCA | 224.1 mM | 99.1% | 40 h |

Furthermore, the use of visible-light photoredox catalysis (as discussed in section 2.3.2) aligns with green chemistry by utilizing light as an abundant and non-toxic energy source, often allowing reactions to proceed under mild, room-temperature conditions. researchgate.net Looking forward, the development of synthetic routes that utilize CO₂ as a C1 feedstock for carboxylation reactions represents another key area of green chemistry that could be applied to the synthesis of this compound. stanford.edu

Reactivity and Transformation of 6 Fluorochromone 3 Carboxylic Acid in Organic Synthesis

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the chromone (B188151) ring is a versatile handle for a variety of chemical transformations. It can undergo typical carboxylic acid reactions, such as esterification and amidation, and also serves as a crucial activating group for decarboxylation reactions, enabling novel carbon-carbon bond formations.

Esterification and amidation are fundamental reactions for converting carboxylic acids into more complex derivatives. These transformations are widely used to modify the properties of the parent molecule or to prepare intermediates for further synthetic steps.

The synthesis of novel chromone-3-carboxamides from 6-fluorochromone-3-carboxylic acid is a significant area of research. semanticscholar.org The general strategy involves the conversion of the carboxylic acid into a more reactive acyl chloride, which is then reacted with a primary or secondary amine.

A common method for this transformation is the treatment of the chromone-3-carboxylic acid with thionyl chloride (SOCl₂). semanticscholar.org This reaction proceeds via the in situ formation of the corresponding acyl chloride. The subsequent addition of an amine, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, yields the desired chromone-3-carboxamide. semanticscholar.org This method has been successfully applied to synthesize a variety of novel chromone-3-carboxamides in good yields. semanticscholar.org

Table 1: Synthesis of Chromone-3-carboxamides

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a powerful tool in organic synthesis, particularly when coupled with other bond-forming reactions. masterorganicchemistry.com For chromone-3-carboxylic acids, the carboxylic acid group activates the adjacent double bond, making it susceptible to various transformations that proceed via a decarboxylative pathway. rsc.orgsemanticscholar.org

A notable application of this compound and its analogues is their participation in doubly decarboxylative Giese reactions. rsc.org This type of reaction involves the coupling of two different carboxylic acids, where one serves as a radical precursor and the other as a radical acceptor, with both molecules undergoing decarboxylation.

In a typical setup, a photocatalytic system is employed under visible light irradiation. rsc.org Chromone-3-carboxylic acids act as effective Giese acceptors. The reaction is initiated by the decarboxylation of a radical precursor, such as an N-(acyloxy)phthalimide, to generate an alkyl radical. This radical then adds to the electron-poor alkene of the chromone-3-carboxylic acid, followed by a second decarboxylation event to furnish the final product. This methodology allows for the synthesis of 2-substituted-chroman-4-ones. rsc.org The reaction is tolerant of various substituents on the chromone ring, including both electron-donating and electron-withdrawing groups, though the latter can sometimes lead to slightly lower yields. rsc.org

Table 2: Doubly Decarboxylative Giese Reaction of Chromone-3-Carboxylic Acids

| Acceptor | Radical Precursor | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chromone-3-carboxylic acids | N-(acyloxy)phthalimides | Visible light, photoredox catalyst, base | 2-substituted-chroman-4-ones | rsc.org |

Chromone-3-carboxylic acids are excellent substrates for decarboxylative cycloaddition reactions, particularly [3+2] cycloadditions with azomethine ylides. mdpi.comnih.gov This powerful transformation allows for the stereocontrolled synthesis of complex polycyclic molecules containing both a chromanone and a pyrrolidine (B122466) ring system. mdpi.comresearchgate.net

The reaction is typically catalyzed by a Brønsted base and involves the reaction of a chromone-3-carboxylic acid with an azomethine ylide, which can be generated in situ. mdpi.comnih.gov The process is an asymmetric, intermolecular, and decarboxylative [3+2] cyclization that produces highly functionalized chiral hybrid pyrrolidine-chromanone derivatives in high yields and with good stereoselectivities. mdpi.comnih.gov The scope of the reaction is broad, accommodating various substituents on the chromone-3-carboxylic acid. mdpi.com

Table 3: Enantioselective Decarboxylative [3+2] Cycloaddition

| Substrate 1 | Substrate 2 | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Chromone-3-carboxylic acids | Azomethine ylides | Brønsted base | Chiral pyrrolidine-chromanone polycyclics | High yield, good stereoselectivity, asymmetric, intermolecular | mdpi.comnih.gov |

The reduction of the carboxylic acid moiety in this compound to a primary alcohol offers a route to further functionalized chromone derivatives. Carboxylic acids are generally resistant to reduction and require strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. libretexts.orgyoutube.com The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is not strong enough to effect this transformation. libretexts.orgyoutube.com Another effective reagent for this reduction is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). youtube.com Applying these methods to this compound would yield (6-fluoro-4-oxo-4H-chromen-3-yl)methanol.

Table 4: Reagents for the Reduction of Carboxylic Acids

| Reagent | Product | Notes | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Strong reducing agent; reduces aldehydes and ketones as well. | libretexts.orgyoutube.com |

| Borane (BH₃·THF) | Primary alcohol | Electrophilic reducing agent; can be more selective than LiAlH₄ under certain conditions. | youtube.com |

| Sodium borohydride (NaBH₄) | No reaction | Not sufficiently reactive to reduce carboxylic acids. | libretexts.org |

Decarboxylation Reactions and their Synthetic Utility

Ring Opening and Ring Transformation Reactions of the Chromone Core

The chromone core of this compound is susceptible to reactions that can lead to the opening of the pyrone ring or its transformation into other heterocyclic systems.

The presence of the electron-withdrawing carboxylic acid group at the 3-position enhances the electrophilicity of the C-2 position of the γ-pyrone ring in this compound. researchgate.net This makes the C2-C3 double bond susceptible to nucleophilic attack. This initial attack is a key step that often leads to the opening of the pyrone ring. researchgate.net

The reaction of chromone-3-carboxylic acid with various carbon nucleophiles, such as active methylene (B1212753) compounds, can lead to the expansion of the γ-pyrone ring. For instance, reaction with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of a base can yield benzoxocinone derivatives. This process involves an initial nucleophilic attack at the C-2 position, followed by ring opening and subsequent intramolecular cyclization.

A proposed mechanism for this transformation involves the following steps:

Nucleophilic attack of the active methylene compound at the C-2 position of the chromone ring.

Opening of the γ-pyrone ring to form an intermediate.

Decarboxylation.

Intramolecular cyclization to form the expanded ring system.

The reaction of this compound with primary and secondary amines is a well-documented transformation that proceeds via nucleophilic attack at the C-2 position, leading to the opening of the pyrone ring. This is typically followed by decarboxylation to afford stable enaminones. researchgate.net The general mechanism involves the amino group attacking the C-2 position, which initiates the cleavage of the pyrone ring. researchgate.net

| Amine Type | Reactant | Product |

| Primary Amines | This compound | β-amino-α,β-unsaturated ketones (Enaminones) |

| Secondary Amines | This compound | β-amino-α,β-unsaturated ketones (Enaminones) |

This table illustrates the general outcome of the reaction between this compound and amines, based on the reactivity of the parent chromone-3-carboxylic acid. researchgate.net

These reactions are often carried out in solvents like ethanol. researchgate.net The resulting enaminones are versatile intermediates for the synthesis of other complex molecules.

The reactive nature of the chromone-3-carboxylic acid scaffold allows for its use in the synthesis of various heterocyclic systems through ring transformation reactions. For example, reactions with certain binucleophiles can lead to the formation of fused heterocyclic systems. The reaction of chromone-3-carboxylic acid derivatives with electron-rich binucleophilic aminoheterocycles can produce heteroannulated pyrido[2,3-c]coumarins. researchgate.net

Furthermore, the reaction of chromone-3-carbonitrile with guanidine (B92328) has been shown to result in ring conversion to produce chromeno[4,3-d]pyrimidines. researchgate.net While this specific example uses the nitrile derivative, it highlights the potential of the chromone core to be transformed into other important heterocyclic structures like pyridines and pyrimidines. The synthesis of C-3 substituted pyridine-2,4-dicarboxylic acid derivatives has also been reported, showcasing the versatility of related starting materials in forming substituted pyridines. nih.gov

Modifications and Substitutions on the Fluorinated Benzene (B151609) Ring

The benzene part of the this compound molecule can undergo typical aromatic substitution reactions. The outcome of these reactions is directed by the electronic properties of the existing substituents: the fluorine atom and the fused pyrone ring system.

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom at the 6-position is a deactivating but ortho-, para-directing group. The fused pyrone ring, containing electron-withdrawing carbonyl and ether functionalities, is a deactivating group and would direct incoming electrophiles to the meta positions relative to its points of attachment (C-4a and C-8a).

| Position | Influence of Substituents | Predicted Reactivity |

| C-5 | Para to Fluorine | Activated (relative to meta) |

| C-7 | Ortho to Fluorine | Activated (relative to meta) |

| C-8 | Meta to Fluorine, Adjacent to Carbonyl | Deactivated |

This table provides a qualitative prediction of the regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the fluorinated benzene ring of this compound, particularly due to the presence of the electron-withdrawing chromone system. libretexts.org In a typical SNAr reaction, a nucleophile replaces a leaving group, often a halogen, on an electron-deficient aromatic ring. libretexts.org

For substitution to occur with the retention of the fluorine atom, the nucleophile would have to replace a different leaving group, or more commonly, a hydrogen atom. The latter, known as nucleophilic substitution of hydrogen (SNH), is less common and often requires specific activating conditions, such as the use of an oxidizing agent or photoredox catalysis. nih.gov The electron-withdrawing nature of the chromone ring would activate the aromatic ring towards such an attack, particularly at the positions ortho and para to the strongly deactivating carbonyl group (C-5 and C-7). libretexts.org

| Reaction Type | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Requires an electron-deficient aromatic ring and a good leaving group. The chromone moiety is electron-withdrawing, activating the ring. |

| Nucleophilic Substitution of Hydrogen (SNH) | A type of SNAr where hydrogen is replaced. Often requires specific oxidizing conditions. |

This table outlines the key aspects of nucleophilic aromatic substitution relevant to the this compound system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the direct palladium-catalyzed cross-coupling of this compound is not extensively available, the reactivity of the related halochromone scaffold provides a strong basis for predicting its behavior in these transformations. For these reactions to occur, the chromone would typically be derivatized to a halide (e.g., bromo or iodo) at a reactive position, often C6 or a position on the pyrone ring, to serve as the electrophilic partner in the coupling. The carboxylic acid group at the C3 position adds another layer of complexity and opportunity, potentially participating in or directing the course of these reactions.

One plausible pathway is decarboxylative cross-coupling , where the carboxylic acid itself is ultimately replaced by a new substituent. This type of reaction is an increasingly important method in organic synthesis as it uses readily available carboxylic acids and avoids the need for organometallic reagents. wikipedia.orgacs.orgnih.govnih.gov In such a scenario, this compound could react with an aryl halide in the presence of a palladium catalyst to form a new C-C bond at the 3-position, with the concurrent loss of carbon dioxide. wikipedia.org

Alternatively, if a halogen is present elsewhere on the chromone ring system, classic cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions would be anticipated.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of 6-fluorochromone (B11588) with a boronic acid or ester. libretexts.orgwikipedia.orgorganic-chemistry.org This is a widely used method for creating biaryl structures, and it is conceivable that a 6-bromo- or other halo-substituted fluorochromone could be coupled with various aryl or heteroaryl boronic acids to generate a diverse library of compounds. The synthesis of isoflavones from 3-bromochromones and arylboronic acids is a well-established example of this type of transformation within the chromone family.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.comnih.govmdpi.com A halogenated 6-fluorochromone could potentially be coupled with various alkenes to introduce vinyl groups onto the chromone scaffold. This reaction is a powerful tool for the formation of substituted alkenes.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov A halogenated 6-fluorochromone could be reacted with a variety of alkynes to introduce alkynyl moieties. This is a key reaction for the synthesis of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netlibretexts.orgorganic-chemistry.orgacsgcipr.orgyoutube.com A halogenated 6-fluorochromone could be coupled with primary or secondary amines to produce a range of aminofluorochromones. This reaction is of particular importance in medicinal chemistry for the synthesis of aryl amines. organic-chemistry.org

The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for the this compound substrate to achieve high yields and selectivity. The presence of the fluorine atom can influence the reactivity of the molecule, potentially affecting the rates of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Formation of Key Intermediates and Building Blocks from 6-Fluorochromone-3-carboxylic Acidchemimpex.com

This compound is a versatile building block, serving as a key intermediate in the synthesis of a variety of functional molecules. Its unique structural and electronic properties make it a valuable precursor for creating fluorescent dyes, complex pharmaceuticals, and advanced materials. chemimpex.com

Precursors to Fluorescent Dyes and Probeschemimpex.com

The chromone scaffold is known to be a component of many fluorescent compounds. chemimpex.com The inherent fluorescence of the chromone ring system, combined with the electronic modifications introduced by the fluorine atom and the synthetic handle provided by the carboxylic acid group, makes this compound an excellent starting material for the development of novel fluorescent dyes and probes. chemimpex.com These molecules are crucial for applications in bioimaging and as fluorescent probes in cellular studies, allowing for the visualization of biological processes. chemimpex.com

The carboxylic acid group can be readily converted into esters or amides, allowing for the attachment of various functionalities to tune the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. chempep.com For instance, the synthesis of new fluorinated benzo[c]xanthene dyes for use as intracellular pH indicators has been reported, demonstrating the utility of fluorinated precursors in developing sensitive probes. nih.gov While specific dyes derived directly from this compound are not extensively documented in readily available literature, the general principles of fluorophore design suggest its high potential in this area. The synthesis of fluorinated styryl chromones has also been described, showcasing the creation of novel chromone-based fluorophores.

Building Blocks for Complex Pharmaceutical Structureschemimpex.com

In medicinal chemistry, the chromone skeleton is recognized as a "privileged structure" due to its presence in a wide range of pharmacologically active compounds. ijrpc.com this compound serves as a key intermediate in the synthesis of various pharmaceuticals, with notable potential in the development of anti-inflammatory and anti-cancer agents. chemimpex.comnih.gov The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of a drug molecule.

As a building block, this compound allows for the design of complex molecules with targeted biological activities. chemimpex.com For example, research has been conducted on the synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. nih.govresearchgate.net Furthermore, novel 6-chloro- and 6-fluorochromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitor anticancer agents. nih.gov The synthesis of fluorinated chromones and chlorochromones has also been explored for their antimicrobial activities. orientjchem.org These examples underscore the importance of fluorinated chromones as scaffolds in drug discovery. The carboxylic acid functionality provides a convenient point for derivatization, allowing for the introduction of various pharmacophores to create a library of potential drug candidates.

Advanced Materials and Polymer Applicationschemimpex.com

The stability and optical properties of the this compound scaffold make it a candidate for use in the formulation of advanced materials, including polymers and coatings. chemimpex.com The introduction of fluorine into organic molecules can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.

While specific polymers derived from this compound are not widely reported, the synthesis of polymers from other functionalized monomers is a well-established field. For instance, the synthesis of polymers containing boronic acid monomers has been reviewed, highlighting the methods used to create functional polymers. rsc.org Similarly, the preparation of perfluoro unsaturated monomers for proton exchange membranes has been explored, often utilizing Heck-type cross-coupling reactions. mdpi.com It is conceivable that this compound could be converted into a polymerizable monomer, for example, by introducing a vinyl or other polymerizable group. Such a monomer could then be used to create polymers with unique optical and physical properties, potentially for applications in areas like organic light-emitting diodes (OLEDs) or specialized coatings. The design and development of polymers with distinct properties is a critical area of research for advanced technologies. mdpi.com

Biological and Pharmacological Investigations of 6 Fluorochromone 3 Carboxylic Acid and Its Analogs

Structure-Activity Relationship (SAR) Studies of Chromone-3-carboxylic Acids

The biological performance of chromone (B188151) derivatives is highly dependent on the nature, position, and number of substituents on the core ring structure. mdpi.com The reactivity and therapeutic potential of the chromone system can be significantly altered by the presence and location of different functional groups. researchgate.net

The chemical groups attached to the chromone ring are pivotal in defining the molecule's biological activity. For the broader class of flavonoids, which includes chromones, substitutions such as hydroxy groups, methoxy (B1213986) groups, and isoprenyl units are known to modulate their pharmacological effects. mdpi.com In the case of chromone-3-carboxylic acids, the carboxylic acid group at the 3-position is a key feature. However, modifications at this position and elsewhere on the ring system can lead to a wide spectrum of activities.

Studies on related chromone analogs, such as chromone-3-carbonitriles, have shown that the substituent at the 3-position is critical for antifungal activity. nih.gov Furthermore, substitutions on the benzo portion of the chromone ring, such as halogens (e.g., fluorine, bromine) or small alkyl groups (e.g., methyl, isopropyl) at the 6-position, can significantly enhance antimicrobial potency. nih.gov For instance, the introduction of a fluorine atom, as in 6-fluorochromone-3-carboxylic acid, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. chemimpex.com The electron-withdrawing or donating nature of these substituents can redistribute the electronic charge across the chromone ring system, thereby influencing its interaction with biological targets. nih.govrsc.org

The specific placement of substituents on the chromone ring can lead to distinct pharmacological profiles. This is evident when comparing chromones to their isomers, coumarins. Coumarin-3-carboxylic acid, an isomer of chromone-3-carboxylic acid, has demonstrated significant broad-spectrum antibacterial activity against various plant pathogens. frontiersin.org This suggests that the core benzopyrone structure is a valid scaffold for antibacterial agents, but the orientation of the pyrone ring and the position of the substituents dictate the precise spectrum and potency of the activity.

Antimicrobial Activities and Mechanisms

Chromone derivatives have been investigated for their potential to combat a range of microbial pathogens, with research highlighting their efficacy against both bacteria and fungi. nih.gov The core structure is often a starting point for the synthesis of more potent antimicrobial agents. nih.gov

While direct antibacterial data for this compound is limited in the reviewed literature, studies on its close isomer, coumarin-3-carboxylic acid, provide significant insight into the potential of this structural class. Coumarin-3-carboxylic acid has been shown to possess strong, broad-spectrum antibacterial activity. frontiersin.org It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. frontiersin.org For instance, it is particularly effective against Acidovorax citrulli and also shows strong activity against Ralstonia solanacearum, Xanthomonas axonopodis, and Xanthomonas oryzae pv. oryzae (Xoo). frontiersin.org

The data below shows the efficacy of the isomeric compound, Coumarin-3-carboxylic acid, against several plant pathogenic bacteria, demonstrating the antibacterial potential of the carboxylated benzopyrone scaffold.

| Bacterial Strain | EC₅₀ (μg/mL) | Reference |

|---|---|---|

| Acidovorax citrulli (Ac) | 26.43 | frontiersin.org |

| Ralstonia solanacearum (Rs) | 31.52 | frontiersin.org |

| Xanthomonas axonopodis pv. manihotis (Xam) | 35.17 | frontiersin.org |

| Xanthomonas oryzae pv. oryzae (Xoo) | 38.65 | frontiersin.org |

| Dickeya zeae (Dz) | 40.19 | frontiersin.org |

The chromone scaffold has proven to be a promising basis for the development of antifungal agents, particularly against opportunistic Candida species. nih.gov Research into a variety of chromone derivatives has revealed that specific structural modifications can lead to potent antifungal and antibiofilm activity. nih.gov A study screening 27 different chromone derivatives found that four analogs featuring a 3-carbonitrile group (a close structural relative of the 3-carboxylic acid group) exhibited significant antifungal activity against nine different Candida species, including C. albicans, C. glabrata, and the highly resistant C. auris. nih.gov The most active of these compounds, 6-bromochromone-3-carbonitrile, demonstrated minimum inhibitory concentrations (MICs) as low as 5 µg/mL. nih.gov This suggests that a halogen at the 6-position combined with a nitrogen-containing functional group at the 3-position is a favorable combination for anti-candida activity.

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| 6-bromochromone-3-carbonitrile | 5 | nih.gov |

| 6-methylchromone-3-carbonitrile | 10 | nih.gov |

| 6-isopropylchromone-3-carbonitrile | 20 | nih.gov |

| chromone-3-carbonitrile | 10 | nih.gov |

A critical aspect of Candida albicans pathogenicity is its ability to form drug-resistant biofilms and to switch its morphology from a yeast form to an invasive hyphal form. nih.govnih.gov These processes are key targets for new antifungal therapies. nih.gov Chromone derivatives have shown significant promise in this area. The same chromone-3-carbonitrile analogs that exhibited antifungal activity also potently inhibited biofilm formation in C. albicans. nih.gov For example, 6-bromochromone-3-carbonitrile was able to abolish biofilm formation at concentrations of 5 to 10 µg/mL. nih.gov

The mechanism behind this activity involves the disruption of key virulence traits. These compounds were found to markedly inhibit cell aggregation and the development of hyphae, which are essential prerequisites for biofilm formation. nih.gov Further investigation at the molecular level showed that these active chromones downregulated the expression of genes critical for hyphal formation and biofilm development, such as TEC1 and UME6. nih.gov This demonstrates that chromone analogs can directly interfere with the genetic pathways that control the virulence of Candida albicans.

Antifungal Properties, particularly against Candida species

Transcriptomic Analysis of Gene Expression Modulation

Research into the effects of this compound and its analogs on gene expression has utilized transcriptomic analysis to understand their molecular mechanisms. While specific transcriptomic data for this compound is not detailed in the provided search results, the broader class of chromone derivatives has been shown to modulate the expression of genes involved in inflammation. For example, a novel synthetic pyrimidine-2(1H)-thione derivative, HPT, demonstrated the ability to induce the Nrf2-ARE pathway, which is crucial for regulating inflammatory markers. nih.gov In lipopolysaccharide (LPS)-induced RAW 264.7 cells, HPT treatment suppressed the mRNA expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6. nih.gov This suggests that chromone-based structures can significantly influence gene expression related to inflammatory responses.

Anti-inflammatory and Anticancer Research

The dual potential of chromone derivatives in both anti-inflammatory and anticancer applications has been a subject of significant scientific inquiry.

The evaluation of anti-inflammatory activity relies on a variety of in vitro and in vivo models that mimic the biochemical and physiological aspects of inflammation. researchgate.netnih.gov These models are essential for identifying new compounds with therapeutic potential. researchgate.netnih.gov

In vitro models often involve the use of cell lines, such as RAW 264.7 macrophages, stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov Key parameters measured include the production of nitric oxide (NO) and the expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In vivo models , such as the TPA-induced skin inflammation mouse model, allow for the assessment of a compound's anti-inflammatory effects in a whole organism. nih.gov In such models, the reduction of inflammation and the expression of inflammatory markers in tissues are evaluated. nih.gov

A novel anti-inflammatory compound, 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), has been shown to be effective in both types of models. nih.gov In vitro, HPT reduced the production of NO and the expression of COX-2 and iNOS in a dose-dependent manner in LPS-induced RAW 264.7 cells. nih.gov In vivo, it attenuated TPA-induced skin inflammation and the expression of COX-2 and iNOS in mouse skin tissue. nih.gov

Derivatives of the broader fluoroquinolone scaffold, which shares some structural similarities with fluorinated chromones, have demonstrated significant antiproliferative activities against various cancer cell lines. nih.gov The search for new anticancer compounds with reduced side effects and less susceptibility to drug resistance is a primary goal in cancer research. nih.gov

One study focused on novel lipophilic fluoroquinolones, which are structurally related to the chromone core. A reduced 3-chloro derivative, 4b , showed potent antiproliferative activity against colorectal cancer cell lines, particularly HCT116, with a nanomolar IC₅₀ value. nih.gov The order of activity for the most active series was found to be (b, 3-Cl) > (a, 2-Cl) >>> (d, 7-amino). nih.gov However, all tested compounds, including synthons 3 , 4 , and 5 , displayed weak activity against CACO₂ and SW480 cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Activity Level |

| Reduced 3-chloro 4b | HCT116 | 840 nM | High |

| Reduced 3-chloro 4b | SW620, HT29 | < 10 µM | Moderate |

| Synthon 3 | CACO₂, SW480 | > 100 µM | Weak |

| Synthon 4 | CACO₂, SW480 | > 100 µM | Weak |

| Synthon 5 | CACO₂, SW480 | > 100 µM | Weak |

This table presents the antiproliferative activity of fluoroquinolone derivatives against various cancer cell lines.

The anticancer effects of chromone-related compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation through various signaling pathways. nih.gov For instance, the isoflavone (B191592) formononetin (B1673546), which contains a chromone-like core, has been shown to suppress the proliferation and invasion of cancer cells by inhibiting matrix metalloproteinases MMP-2 and MMP-9 via the inactivation of AKT and PI3K phosphorylation. nih.gov

Other documented mechanisms for formononetin and its derivatives include:

Downmodulation of p-AKT and miR-21 expression. nih.gov

Upregulation of PTEN. nih.gov

Enhancement of Bax and downregulation of Bcl-2 expression. nih.gov

Induction of apoptosis through the activation of the caspase family and reactive oxygen species (ROS). nih.gov

Inhibition of NF-κB activation and reduction of ERK1/2. nih.gov

Upregulation of p38, p21, and p53. nih.gov

These findings suggest that the anticancer potential of compounds containing a chromone scaffold is multifaceted, involving the modulation of several key cellular signaling pathways that control cell growth, survival, and metastasis. nih.gov

Enzyme Inhibition Studies

The chromone scaffold has been identified as a promising framework for the development of monoamine oxidase (MAO) inhibitors. nih.gov A series of chromone derivatives with substitutions at the C6 position have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. nih.gov

The results indicated that these C6-substituted chromones are potent and reversible inhibitors of MAO-B, with IC₅₀ values in the low nanomolar range (2-76 nM). nih.gov While they also bind to MAO-A, their affinity is lower compared to MAO-B, making them selective MAO-B inhibitors. nih.gov This selectivity makes them promising lead compounds for the development of therapies for neurodegenerative conditions like Parkinson's disease. nih.gov

Furthermore, studies on chromone-hydroxypyridinone hybrids have shown that the 3-carboxyl chromone is a privileged scaffold for MAO-B inhibition with selectivity over the MAO-A isoform. nih.gov One such hybrid, 17d , exhibited favorable iron-chelating potential and selective human MAO-B inhibitory activity with an IC₅₀ of 67.02 ± 4.3 nM. nih.gov Docking studies revealed that this compound occupies both the substrate and entrance cavities of the MAO-B active site. nih.gov

| Compound | Target Enzyme | IC₅₀ Value | Selectivity |

| C6-substituted chromones | MAO-B | 2-76 nM | Selective for MAO-B |

| Compound 17d | hMAO-B | 67.02 ± 4.3 nM | SI = 11 |

This table summarizes the inhibitory activity of chromone derivatives against monoamine oxidase enzymes.

Evaluation as Monoamine Oxidase (MAO) Inhibitors

Selectivity for MAO-A vs. MAO-B

Research into chromone-based compounds has identified them as significant inhibitors of monoamine oxidase (MAO) enzymes, with a particular selectivity for the MAO-B isoform. MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters, making them important targets in the development of drugs for neurodegenerative diseases and depression.

Studies on chromone carboxylic acids have shown that the position of the carboxylic acid group is a key determinant of their inhibitory activity and selectivity. Specifically, chromone-3-carboxylic acid has been demonstrated to be a potent and highly selective inhibitor of human MAO-B (hMAO-B), while the corresponding chromone-2-carboxylic acid is largely inactive against both MAO isoforms. This highlights the structural importance of the C-3 position for potent MAO-B inhibition within the chromone scaffold.

While specific inhibitory concentration (IC₅₀) values for this compound are not extensively detailed in the available literature, the known structure-activity relationships (SAR) for this class of compounds suggest that the 6-fluoro substitution is likely to influence the inhibitory potency. For instance, in the related coumarin (B35378) series, 6-substituted derivatives have shown high affinity and selectivity for the hMAO-B isoenzyme, with some compounds exhibiting IC₅₀ values in the nanomolar and even picomolar ranges. Furthermore, computational predictions on related 3-formyl chromone derivatives suggest they are potent inhibitors of aldehyde oxidase and insulin-degrading enzyme. nih.gov

The general findings for chromone-3-carboxamides and related structures consistently point towards a strong preference for MAO-B inhibition over MAO-A. This selectivity is a crucial aspect for therapeutic applications, as selective MAO-B inhibitors are sought for the treatment of Parkinson's disease, while MAO-A inhibitors are typically used as antidepressants.

Docking Studies and Mechanistic Insights

Molecular modeling and docking studies have been instrumental in elucidating the binding modes of chromone derivatives within the active sites of MAO-A and MAO-B, providing a rationale for their observed selectivity. The crystal structure of MAO-B has facilitated computational docking of various reversible and selective inhibitors, helping to understand the thermodynamic properties of their binding. nih.gov

For chromone-3-carboxylic acid and its analogs, docking experiments have been performed to understand the differences in their MAO inhibitory activity. These studies have helped to explain the potent and selective inhibition of MAO-B by chromone-3-carboxylic acid.

In related inhibitor classes, such as coumarin derivatives, docking studies have revealed that these molecules orient themselves within the active site of MAO-B to form favorable interactions. nih.gov For instance, docking studies of thiophene (B33073) chalcone (B49325) derivatives, which also act as MAO-B inhibitors, have shown that these molecules fit into an aromatic cage formed by key amino acid residues like Tyr188, Tyr326, Tyr398, and Tyr435, as well as the FAD cofactor. nih.gov The interactions are further stabilized by π-π stacking between the inhibitor and the tyrosine residues. nih.gov

For this compound, it is hypothesized that the chromone ring system would similarly position itself within the hydrophobic active site of MAO-B. The fluorine atom at the 6-position could potentially form specific interactions, such as halogen bonds or hydrophobic interactions, which can enhance the binding affinity and selectivity for MAO-B. rroij.com The carboxylic acid group at the C-3 position is also expected to play a crucial role in the binding orientation and interaction with the enzyme's active site residues.

Other Enzyme Inhibition Profiles